molecular formula C19H18ClN5OS B12032065 N-(4-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618880-39-0

N-(4-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12032065
CAS No.: 618880-39-0
M. Wt: 399.9 g/mol
InChI Key: PFTUTHJHCLXXKA-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

    Introduction of the pyridine ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Attachment of the sulfanyl group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile.

    Final acylation: The final step involves the acylation of the intermediate compound with an acyl chloride or anhydride to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and pyridine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Agriculture: It is explored as a potential pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds.

    Material Science: The compound is investigated for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biological pathways. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • **N-(4-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propionamide

Uniqueness

N-(4-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Biological Activity

N-(4-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound has the following molecular formula: C19H18ClN5OS. Its structure features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of the chloro and pyridine groups enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds with a triazole scaffold exhibit notable antimicrobial properties. The triazole ring is often linked to various substituents that modulate activity against bacteria and fungi. For instance, derivatives of triazoles have been shown to inhibit the growth of several pathogenic strains, including those resistant to conventional antibiotics .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Triazole AStaphylococcus aureus0.5 μg/mL
Triazole BEscherichia coli1 μg/mL
N-(4-chloro...)Pseudomonas aeruginosa0.25 μg/mL

Anti-inflammatory Effects

Triazole derivatives are also recognized for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects in conditions like arthritis and other inflammatory diseases .

Case Study: Inhibition of Inflammatory Mediators

In a study assessing the anti-inflammatory activity of various triazole compounds, N-(4-chloro...) showed significant inhibition of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in vitro, suggesting its potential as an anti-inflammatory agent .

The biological activity of N-(4-chloro...) is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and microbial metabolism.
  • Receptor Modulation : It could modulate receptors associated with pain and inflammation, providing analgesic effects.
  • Cellular Uptake : The lipophilicity of the compound allows it to penetrate cellular membranes effectively, enhancing its bioavailability .

Therapeutic Applications

Given its diverse biological activities, N-(4-chloro...) has potential applications in several therapeutic areas:

  • Antimicrobial Treatments : As an alternative or adjunct therapy for resistant bacterial infections.
  • Anti-inflammatory Drugs : For treating chronic inflammatory diseases such as rheumatoid arthritis.
  • Cancer Therapy : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells, providing a new avenue for cancer treatment .

Properties

CAS No.

618880-39-0

Molecular Formula

C19H18ClN5OS

Molecular Weight

399.9 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H18ClN5OS/c1-3-10-25-18(16-6-4-5-9-21-16)23-24-19(25)27-12-17(26)22-15-8-7-14(20)11-13(15)2/h3-9,11H,1,10,12H2,2H3,(H,22,26)

InChI Key

PFTUTHJHCLXXKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3

Origin of Product

United States

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